REACTION_CXSMILES
|
[C]=O.C=O.[C:5]([OH:11])(=[O:10])[CH2:6][CH2:7][CH2:8][CH3:9].C([O:18][CH2:19][C:20]([OH:22])=[O:21])(=O)CCCC>O>[C:20]([OH:22])(=[O:21])[CH2:19][OH:18].[C:5]([OH:11])(=[O:10])[CH2:6][CH2:7][CH2:8][CH3:9] |^3:0|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCC)(=O)O
|
Name
|
esters
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCC)(=O)O
|
Name
|
2-valeryloxyacetic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCC)(=O)OCC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
Use of a hydrophobic solvent for extraction of the carboxylic acid from the hydrolyzed mixture
|
Type
|
CUSTOM
|
Details
|
separate
|
Type
|
CUSTOM
|
Details
|
the separation even if not
|
Type
|
CUSTOM
|
Details
|
to form two phases
|
Name
|
|
Type
|
product
|
Smiles
|
C(CO)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCC)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C]=O.C=O.[C:5]([OH:11])(=[O:10])[CH2:6][CH2:7][CH2:8][CH3:9].C([O:18][CH2:19][C:20]([OH:22])=[O:21])(=O)CCCC>O>[C:20]([OH:22])(=[O:21])[CH2:19][OH:18].[C:5]([OH:11])(=[O:10])[CH2:6][CH2:7][CH2:8][CH3:9] |^3:0|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCC)(=O)O
|
Name
|
esters
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCC)(=O)O
|
Name
|
2-valeryloxyacetic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCC)(=O)OCC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
Use of a hydrophobic solvent for extraction of the carboxylic acid from the hydrolyzed mixture
|
Type
|
CUSTOM
|
Details
|
separate
|
Type
|
CUSTOM
|
Details
|
the separation even if not
|
Type
|
CUSTOM
|
Details
|
to form two phases
|
Name
|
|
Type
|
product
|
Smiles
|
C(CO)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCC)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C]=O.C=O.[C:5]([OH:11])(=[O:10])[CH2:6][CH2:7][CH2:8][CH3:9].C([O:18][CH2:19][C:20]([OH:22])=[O:21])(=O)CCCC>O>[C:20]([OH:22])(=[O:21])[CH2:19][OH:18].[C:5]([OH:11])(=[O:10])[CH2:6][CH2:7][CH2:8][CH3:9] |^3:0|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCC)(=O)O
|
Name
|
esters
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCC)(=O)O
|
Name
|
2-valeryloxyacetic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCC)(=O)OCC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
Use of a hydrophobic solvent for extraction of the carboxylic acid from the hydrolyzed mixture
|
Type
|
CUSTOM
|
Details
|
separate
|
Type
|
CUSTOM
|
Details
|
the separation even if not
|
Type
|
CUSTOM
|
Details
|
to form two phases
|
Name
|
|
Type
|
product
|
Smiles
|
C(CO)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCC)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C]=O.C=O.[C:5]([OH:11])(=[O:10])[CH2:6][CH2:7][CH2:8][CH3:9].C([O:18][CH2:19][C:20]([OH:22])=[O:21])(=O)CCCC>O>[C:20]([OH:22])(=[O:21])[CH2:19][OH:18].[C:5]([OH:11])(=[O:10])[CH2:6][CH2:7][CH2:8][CH3:9] |^3:0|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCC)(=O)O
|
Name
|
esters
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCC)(=O)O
|
Name
|
2-valeryloxyacetic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCC)(=O)OCC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
Use of a hydrophobic solvent for extraction of the carboxylic acid from the hydrolyzed mixture
|
Type
|
CUSTOM
|
Details
|
separate
|
Type
|
CUSTOM
|
Details
|
the separation even if not
|
Type
|
CUSTOM
|
Details
|
to form two phases
|
Name
|
|
Type
|
product
|
Smiles
|
C(CO)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCC)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |